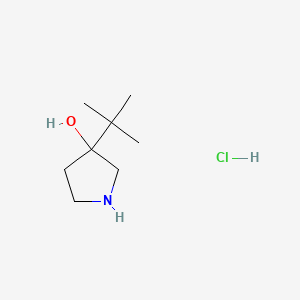

3-Tert-butylpyrrolidin-3-ol hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-tert-butylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2,3)8(10)4-5-9-6-8;/h9-10H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLJAIKJADGZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCNC1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869976-51-2 | |

| Record name | 3-tert-butylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reaction Pathways Involving 3 Tert Butylpyrrolidin 3 Ol Hydrochloride

Mechanistic Elucidation of Pyrrolidine (B122466) Ring Formation Processes

The construction of the 3-tert-butylpyrrolidin-3-ol (B13320037) core often relies on sophisticated synthetic strategies that allow for precise control over stereochemistry and substitution patterns. Key among these are methods involving the generation and subsequent reaction of reactive intermediates like azomethine ylides and meticulously planned cyclization cascades.

Insights into Azomethine Ylide Generation and Reactivity

The [3+2] cycloaddition reaction of an azomethine ylide is a powerful and convergent method for the synthesis of five-membered nitrogen-containing heterocycles, including the pyrrolidine skeleton. nih.govnih.gov Azomethine ylides are nitrogen-based three-atom components that react with various unsaturated 2π-electron systems in a highly regio- and stereoselective manner. nih.gov The generation of an azomethine ylide suitable for the synthesis of 3-substituted-3-hydroxypyrrolidines can be achieved through several methods, with the in situ formation from the condensation of an α-amino acid with an aldehyde or ketone being a common approach.

In the context of synthesizing a 3-tert-butyl-3-hydroxy substituted pyrrolidine, a plausible pathway involves the reaction of an azomethine ylide with a dipolarophile containing a tert-butyl ketone moiety. The high reactivity of non-stabilized azomethine ylides often necessitates their in situ generation. nih.gov The reaction proceeds via a concerted mechanism, leading to the formation of the pyrrolidine ring with a high degree of stereocontrol, potentially establishing multiple new stereocenters in a single step. The diastereoselectivity of such cycloadditions can be influenced by the substituents on both the azomethine ylide and the dipolarophile.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Features |

| α-Amino acid (e.g., Sarcosine) | Aldehyde/Ketone | Heat or Lewis Acid | Azomethine Ylide | In situ generation of a reactive 1,3-dipole. |

| Azomethine Ylide | α,β-Unsaturated tert-butyl ketone | Varies | 3-tert-butyl-3-hydroxypyrrolidine derivative | [3+2] cycloaddition, high stereoselectivity. |

Detailed Studies of Cyclization Cascade Reactions

Cyclization cascade reactions offer an elegant and efficient strategy for the construction of complex cyclic systems from acyclic precursors in a single synthetic operation. For the synthesis of 3-hydroxypyrrolidines, intramolecular cyclization of suitably functionalized amine precursors is a key strategy. One such approach involves the reduction of a nitrile group and subsequent in situ intramolecular cyclization.

A hypothetical cascade for the formation of 3-tert-butylpyrrolidin-3-ol could commence with a precursor containing a nitrile, a protected hydroxyl group, and a leaving group positioned to facilitate a 5-exo-tet cyclization. The sequence would be initiated by the reduction of the nitrile to a primary amine, which then acts as an internal nucleophile, displacing the leaving group to form the pyrrolidine ring. The bulky tert-butyl group would be introduced prior to the cyclization step. Such cascade reactions are often designed to be highly diastereoselective, with the stereochemistry of the final product being controlled by the stereocenters present in the acyclic precursor.

| Starting Material | Reagents | Intermediate | Final Product | Reaction Type |

| Functionalized acyclic nitrile | 1. Reducing agent (e.g., H₂, metal catalyst) 2. Base | Acyclic primary amine | 3-tert-butylpyrrolidin-3-ol | Reduction-intramolecular cyclization cascade |

| N-propargyl-N-tosyl-aminoaldehyde | Arylboronic acid, Pd(0) catalyst | 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine | Polysubstituted 3-hydroxypyridine | "Anti-Wacker"-type arylative cyclization mdpi.com |

Reactivity Profiles of the Tertiary Alcohol and Tert-butyl Moiety

The presence of a tertiary alcohol and a sterically demanding tert-butyl group at the same carbon atom in the pyrrolidine ring dictates the reactivity of 3-tert-butylpyrrolidin-3-ol. These features influence the molecule's participation in nucleophilic and electrophilic transformations, radical reactions, and acid-catalyzed rearrangements.

Nucleophilic and Electrophilic Transformations at the Hydroxyl Group

The tertiary nature of the hydroxyl group in 3-tert-butylpyrrolidin-3-ol renders it resistant to oxidation under standard conditions, as there is no hydrogen atom on the carbinol carbon. libretexts.org However, the lone pairs on the oxygen atom allow it to act as a nucleophile. Protonation of the hydroxyl group under acidic conditions converts it into a good leaving group (water), facilitating nucleophilic substitution reactions.

Tertiary alcohols are generally more reactive in Sₙ1 reactions due to the formation of a stable tertiary carbocation intermediate. quora.comlibretexts.org The reaction of 3-tert-butylpyrrolidin-3-ol with strong acids like HCl or HBr would proceed through such a mechanism. The bulky tert-butyl group can further stabilize the adjacent carbocation through hyperconjugation.

Electrophilic substitution at the oxygen atom is also possible. For instance, reaction with acylating or silylating agents can protect the hydroxyl group. The steric hindrance imposed by the tert-butyl group might necessitate the use of more reactive electrophiles or harsher reaction conditions.

| Reaction Type | Reagent | Product | Mechanism | Key Considerations |

| Nucleophilic Substitution (Sₙ1) | HX (X = Cl, Br, I) | 3-halo-3-tert-butylpyrrolidine | Formation of a tertiary carbocation | Acid catalysis is required to protonate the -OH group. |

| Esterification | Acyl chloride or anhydride | 3-tert-butylpyrrolidin-3-yl ester | Nucleophilic acyl substitution | Steric hindrance from the tert-butyl group may affect reaction rates. |

| Etherification (Williamson) | Alkyl halide, strong base | 3-tert-butyl-3-alkoxypyrrolidine | Sₙ2 (less likely due to sterics) or Sₙ1 | E2 elimination is a likely competing pathway. |

Radical Pathways Involving Tertiary Carbon Centers

The tertiary carbon atom bearing the tert-butyl and hydroxyl groups is a potential site for radical formation. Homolytic cleavage of the C-H bonds on the carbons of the tert-butyl group can lead to the formation of a primary radical. However, the stability of tertiary radicals is significantly greater than that of primary radicals. Therefore, radical abstraction of the hydroxyl hydrogen is more likely, forming an alkoxyl radical.

| Radical Type | Method of Generation | Relative Stability | Potential Subsequent Reactions |

| Tertiary Carbon Radical | Hydrogen abstraction from C3 (unlikely) | High | Rearrangement, Elimination |

| Alkoxyl Radical | Hydrogen abstraction from -OH | Moderate | β-scission, Hydrogen abstraction |

| Primary Radical (on t-Bu) | Hydrogen abstraction from methyl group | Low | Rearrangement to a more stable radical |

Acid-Catalyzed Rearrangements and Eliminations

Under strong acidic conditions, the protonated hydroxyl group of 3-tert-butylpyrrolidin-3-ol can depart as a water molecule, generating a tertiary carbocation. This carbocation can undergo several transformations, including elimination and rearrangement.

Elimination: Deprotonation from an adjacent carbon atom leads to the formation of an alkene. According to Zaitsev's rule, the more substituted alkene is typically the major product. masterorganicchemistry.com In the case of the 3-tert-butylpyrrolidin-3-yl cation, elimination could lead to the formation of a double bond within the pyrrolidine ring, resulting in a pyrroline (B1223166) derivative. The regioselectivity of this elimination would be influenced by the stereoelectronic requirements of the E1 mechanism. libretexts.org

Rearrangements: Carbocation rearrangements, such as Wagner-Meerwein shifts, are also possible if a more stable carbocation can be formed. However, given that the initial carbocation is already tertiary and stabilized by the tert-butyl group, significant rearrangement is less likely unless driven by other factors like ring strain relief.

| Reaction | Conditions | Intermediate | Major Product(s) |

| E1 Elimination | Strong acid (e.g., H₂SO₄), heat | Tertiary carbocation | 3-tert-butyl-Δ²-pyrroline and/or 3-tert-butyl-Δ³-pyrroline |

| Wagner-Meerwein Rearrangement | Strong acid | Tertiary carbocation | Rearranged pyrrolidine skeleton |

Stereochemical Pathways and Stereoelectronic Effects in Transformations

The stereochemical outcomes of reactions involving 3-tert-butylpyrrolidin-3-ol hydrochloride are profoundly influenced by the conformational rigidity and electronic properties of the pyrrolidine ring. The presence of a bulky tert-butyl group and a hydroxyl group at the C3 position creates a chiral quaternary center that dictates the stereochemical pathways of various transformations. This section explores the conformational biases and the resulting stereoelectronic effects that govern the reactivity of this molecule.

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, primarily envelope (E) and twist (T) forms. For a substituted pyrrolidine, the substituents' steric and electronic demands determine the preferred conformation. In the case of 3-tert-butylpyrrolidin-3-ol, the voluminous tert-butyl group at C3 imposes significant steric constraints, effectively locking the pyrrolidine ring into a limited set of low-energy conformations.

Studies on analogous systems, such as cis- and trans-4-tert-butylprolines, have demonstrated that a bulky tert-butyl group strongly favors a pseudoequatorial orientation to minimize steric strain. nih.govresearchgate.net This preference for a pseudoequatorial position has a pronounced effect on the puckering of the pyrrolidine ring. nih.gov For 3-tert-butylpyrrolidin-3-ol, the tert-butyl group's preference for a pseudoequatorial position would force the ring into a conformation where this bulky group is farthest from the other ring substituents. The two primary envelope conformations for a 3-substituted pyrrolidine are the C2-endo and C2-exo puckers. The relative stability of these conformers is dictated by the minimization of steric interactions.

| Conformer | Key Steric Interaction | Predicted Relative Stability |

| C2-endo | Potential 1,3-diaxial-like interaction between the C3-tert-butyl group and a C5-substituent. | Less Favored |

| C2-exo | Minimized steric clash of the C3-tert-butyl group with other ring atoms. | More Favored |

This table illustrates the predicted conformational preferences based on steric hindrance, drawing parallels from studies on similarly substituted five-membered rings.

This conformational locking has significant implications for the stereochemical pathways of reactions occurring at the pyrrolidine ring. For instance, in reactions involving nucleophilic attack at the C3 position (e.g., substitution of the hydroxyl group after activation), the incoming nucleophile would be expected to approach from the sterically less hindered face of the ring. The fixed conformation dictated by the tert-butyl group would create a significant facial bias, leading to a high degree of diastereoselectivity in the products.

Stereoelectronic effects also play a critical role in directing the transformations of 3-tert-butylpyrrolidin-3-ol. These effects arise from the geometric alignment of orbitals, which can stabilize transition states and favor specific reaction pathways. For example, in elimination reactions or ring-opening processes, the anti-periplanar alignment of a leaving group and a proton is often required for an E2 mechanism. The rigid conformation of the 3-tert-butylpyrrolidin-3-ol ring may either facilitate or hinder the attainment of such an alignment, thereby influencing the reaction's feasibility and stereochemical outcome.

Consider a hypothetical nucleophilic substitution at a position other than C3. The conformation of the ring would influence the accessibility of the sigma-antibonding (σ) orbital of the bond to be broken. A nucleophile will preferentially attack from a trajectory that allows for optimal overlap with this σ orbital. The steric hindrance imposed by the pseudoequatorial tert-butyl group would likely direct the nucleophile to the opposite face of the ring, resulting in a predictable stereochemical outcome.

| Reaction Type | Influencing Factor | Predicted Stereochemical Outcome |

| Nucleophilic Substitution at C3 | Steric hindrance from the tert-butyl group creating facial bias. | High diastereoselectivity, with attack from the less hindered face. |

| Elimination Reaction | Requirement for specific dihedral angles between the leaving group and a proton. | The rigid conformation may favor or disfavor certain elimination pathways (e.g., syn vs. anti-elimination). |

| Reactions at other ring positions | Steric shielding by the C3-substituents. | High diastereoselectivity due to directed attack from the less hindered face. |

This table summarizes the predicted influence of the 3-tert-butyl group on the stereochemical pathways of various hypothetical reactions.

Advanced Derivatization and Functionalization Strategies of 3 Tert Butylpyrrolidin 3 Ol Hydrochloride

N-Functionalization of the Pyrrolidine (B122466) Nitrogen

The secondary amine of the pyrrolidine ring in 3-tert-butylpyrrolidin-3-ol (B13320037) is a primary site for functionalization. Alkylation, acylation, and the introduction of protecting groups are common strategies to modify the properties and reactivity of the molecule.

Alkylation and Acylation Reactions

N-alkylation of secondary amines, such as the pyrrolidine nitrogen in the title compound, is a fundamental transformation for introducing a wide range of substituents. Direct alkylation with alkyl halides in the presence of a base is a common method. For instance, the reaction of a secondary amine with an alkyl halide in a solvent like acetonitrile, using a non-nucleophilic base such as N,N-diisopropylethylamine (Hünig's base), can effectively yield the corresponding tertiary amine while minimizing the formation of quaternary ammonium (B1175870) salts.

N-acylation introduces an acyl group onto the pyrrolidine nitrogen, typically forming an amide linkage. This transformation is readily achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. These reactions are generally high-yielding and can be performed under mild conditions.

| Reagent Class | Example Reagent | Product Type | General Conditions |

| Alkyl Halide | Benzyl (B1604629) bromide | N-Alkylpyrrolidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| Acid Chloride | Acetyl chloride | N-Acylpyrrolidine | Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

| Acid Anhydride | Acetic anhydride | N-Acylpyrrolidine | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

Introduction and Removal of Protecting Groups

In multi-step syntheses, the protection of the pyrrolidine nitrogen is often crucial to prevent undesired side reactions. The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal.

tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used acid-labile protecting group for amines. wikipedia.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like sodium hydroxide (B78521) or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The protection of similar 3-hydroxypyrrolidines is well-documented. For example, (S)-3-hydroxypyrrolidinol hydrochloride can be reacted with di-tert-butyl dicarbonate in the presence of potassium carbonate in methanol (B129727) to afford tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate. googleapis.com Deprotection is achieved under acidic conditions, for instance, with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in methanol. wikipedia.org

Carbobenzyloxy (Cbz) Group: The Cbz group is another common amine protecting group, which is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. It is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. numberanalytics.comtotal-synthesis.com This protecting group is valuable when acid-labile groups are present elsewhere in the molecule.

| Protecting Group | Introduction Reagent | Deprotection Condition | Orthogonality |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) | Stable to base and hydrogenolysis |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base |

O-Functionalization of the Tertiary Alcohol

The tertiary hydroxyl group at the C3 position offers another site for derivatization, although its steric hindrance due to the adjacent tert-butyl group can influence its reactivity.

Esterification and Etherification Reactions

Esterification: The tertiary alcohol can be esterified to form the corresponding esters. Direct esterification with carboxylic acids is generally slow and requires harsh conditions. A more efficient method involves the reaction of the alcohol with more reactive acylating agents like acid chlorides or acid anhydrides, often in the presence of a base such as pyridine or DMAP. chemguide.co.uk The reaction of acid chlorides with alcohols is typically vigorous and proceeds readily at room temperature to produce the ester and hydrogen chloride. chemguide.co.uk

Etherification: The formation of ethers from tertiary alcohols can be challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alkoxides due to the high propensity for elimination reactions. masterorganicchemistry.comwikipedia.org However, under specific conditions, etherification may be possible with highly reactive electrophiles.

| Reaction | Reagent | Product | Key Considerations |

| Esterification | Acetyl Chloride | 3-Acetoxy-3-tert-butylpyrrolidine | Use of a non-nucleophilic base is recommended. |

| Etherification | Methyl Iodide | 3-Methoxy-3-tert-butylpyrrolidine | Prone to elimination; requires careful optimization. |

Oxidation to Ketones and Subsequent Transformations

The oxidation of the tertiary alcohol in 3-tert-butylpyrrolidin-3-ol to the corresponding ketone, 3-tert-butylpyrrolidin-3-one, is a key transformation that opens up further synthetic possibilities. However, the oxidation of tertiary alcohols is not a straightforward process. Standard oxidizing agents that rely on the presence of an alpha-hydrogen are ineffective.

Specialized oxidation methods would be required for this transformation. While direct oxidation is challenging, alternative routes to the corresponding ketone, such as starting from a different precursor, might be more feasible. For instance, N-benzyl-3-pyrrolidinone can be synthesized through a multi-step process.

Once obtained, the ketone functionality can undergo a variety of transformations, such as reductive amination, Wittig reactions, or the formation of enamines, allowing for the introduction of diverse substituents at the C3 position.

Functionalization at Other Ring Positions

Functionalization of the pyrrolidine ring at positions other than the nitrogen or the C3-carbon is less common but can be achieved through various synthetic strategies. This often involves starting from a precursor that already contains the desired functionality or employing reactions that can selectively activate a specific C-H bond. For instance, the synthesis of substituted pyrrolidine derivatives can be achieved through multi-step sequences involving cycloaddition reactions. wikipedia.org

Further research into the selective C-H activation of the pyrrolidine ring could open up new avenues for the derivatization of 3-tert-butylpyrrolidin-3-ol and related compounds, expanding their utility in medicinal chemistry and materials science.

Directed C-H Functionalization Methodologies

The selective activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds represent a powerful tool in modern organic synthesis, offering a direct route to modify molecular scaffolds. For the 3-tert-butylpyrrolidin-3-ol core, these strategies are primarily focused on the C-H bonds at the α-positions (C2 and C5) relative to the nitrogen atom, which are inherently more reactive. youtube.com

Transition-metal catalysis is a cornerstone of C-H functionalization. researchgate.netrsc.org Methodologies employing rhodium or palladium catalysts, often guided by a directing group on the pyrrolidine nitrogen, can achieve high regioselectivity. hbni.ac.in For instance, a redox-neutral α-C-H oxygenation has been demonstrated for pyrrolidin-3-ol using a monoprotected p-quinone, which generates an N-aryliminium ion intermediate that can be trapped by nucleophiles. nih.gov While the steric bulk of the C3-tert-butyl group in the target molecule might pose a challenge, it could also enhance selectivity for the less hindered C5 position.

Iron-catalyzed reactions have also emerged for the selective functionalization of tertiary C-H bonds, such as through azidation, which shows a preference for more electron-rich sites. nih.gov This approach could potentially be adapted to target the C-H bonds within the tert-butyl group itself, although functionalizing the pyrrolidine ring remains the more common strategy. The choice of catalyst and directing group is critical in overcoming the steric hindrance and directing the functionalization to the desired position.

Below is a table summarizing potential catalytic systems for C-H functionalization applicable to the pyrrolidine scaffold.

| Catalytic System | Target Position | Type of Functionalization | Key Features |

| Rhodium(III) Complexes | C2/C5 | Alkenylation, Alkylation | Requires a directing group on the nitrogen. hbni.ac.in |

| Palladium(II) Acetate | C2/C5 | Arylation | Often used in Mizoroki-Heck type reactions. chemrxiv.orgnih.govnih.gov |

| Iron(II) Complexes | Tertiary C-H | Azidation | Favors electron-rich C-H bonds. nih.gov |

| p-Quinone (Redox-Neutral) | C2 | Oxygenation/Nucleophilic Addition | Forms an N-aryliminium intermediate. nih.gov |

Introduction of Diverse Heteroatom Substituents

Expanding the chemical diversity of 3-tert-butylpyrrolidin-3-ol hydrochloride can be achieved by introducing various heteroatoms, such as nitrogen, oxygen, or halogens, onto the pyrrolidine core. This can be accomplished either through the C-H functionalization strategies mentioned above or by leveraging the existing hydroxyl group.

Direct C-H amination is a valuable method for installing nitrogen-containing functional groups. youtube.com Catalytic systems can mediate the formation of a C-N bond at the α-position of the nitrogen. A notable example is the iron-catalyzed azidation of tertiary C-H bonds, which installs an azide (B81097) group that can be further transformed into a variety of nitrogen functionalities, including primary amines or triazoles. nih.gov

Alternatively, the tertiary alcohol at the C3 position serves as a functional handle. While direct substitution is difficult, it can be converted into a better leaving group, allowing for nucleophilic substitution. However, this approach is often challenging due to the steric hindrance from the adjacent tert-butyl group and the propensity for elimination reactions.

A more viable strategy involves the functionalization of the α-carbons (C2/C5). Following a directed C-H activation event, various heteroatom-containing nucleophiles can be introduced. This two-step sequence allows for the installation of alkoxy, thioether, or halide substituents with high regiocontrol, dictated by the initial C-H activation step.

Regioselective and Chemoselective Transformations of the Pyrrolidine Core

The presence of multiple reactive sites—the secondary amine, the tertiary alcohol, and activated C-H bonds—necessitates careful control to achieve selective transformations. Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount. nih.gov

Protecting group strategies are fundamental to achieving such control. The nitrogen atom can be protected with common groups like tert-butyloxycarbonyl (Boc) or benzyl (Bn) to prevent its participation in reactions, thereby allowing for selective modification of the hydroxyl group or the carbon skeleton. For example, with a protected nitrogen, the C3-hydroxyl group can be acylated or etherified under standard conditions.

Conversely, protecting the tertiary alcohol, for instance as a silyl (B83357) ether, allows for selective N-functionalization. The pyrrolidine nitrogen can then undergo N-alkylation or N-acylation without interference from the hydroxyl group.

Regioselectivity in C-H functionalization is heavily influenced by both steric and electronic factors. The bulky tert-butyl group at C3 significantly hinders access to the adjacent C2 and C4 positions. Consequently, reactions targeting the pyrrolidine ring are most likely to occur at the C5 position, which is sterically more accessible. This inherent steric bias can be exploited to achieve regioselective derivatization.

The table below outlines strategies for achieving selective transformations on the 3-tert-butylpyrrolidin-3-ol core.

| Target Site | Transformation | Strategy | Required Protection |

| Nitrogen Atom | N-Alkylation / N-Acylation | Direct reaction with electrophile | O-protection (e.g., TBDMS) |

| Hydroxyl Group | O-Alkylation / O-Acylation | Direct reaction with electrophile | N-protection (e.g., Boc) |

| C5-H Bond | C-H Functionalization | Directed metal catalysis | N-protection with directing group |

| C2-H Bond | C-H Functionalization | Directed metal catalysis | Challenging due to C3 steric hindrance |

Synthesis of Spirocyclic and Fused Polycyclic Systems Incorporating the 3-Tert-butylpyrrolidin-3-ol Motif

Building upon the 3-tert-butylpyrrolidin-3-ol scaffold to create more complex molecular architectures, such as spirocyclic and fused polycyclic systems, opens avenues to novel chemical entities. researchgate.net

One of the most powerful methods for constructing fused pyrrolidine rings is the 1,3-dipolar cycloaddition of azomethine ylides. nih.govacs.org The nitrogen atom of the 3-tert-butylpyrrolidin-3-ol derivative can serve as the basis for generating an azomethine ylide, which then reacts with a dipolarophile (e.g., an activated alkene or alkyne) in a [3+2] cycloaddition to form a fused bicyclic system. acs.org This approach is highly effective for creating complex tetracyclic and heptacyclic fused systems with good diastereoselectivity. nih.govthieme.de

The aza-Cope rearrangement-Mannich cyclization cascade is another sophisticated strategy for synthesizing fused heterocyclic systems containing a pyrrolidine ring. rsc.org This sequence can be used to construct bicyclic azepine and oxepine derivatives fused to the pyrrolidine core, often with high stereocontrol.

Spirocyclic systems, where two rings share a single atom, can also be synthesized from pyrrolidine precursors. nih.govresearchgate.net A common approach involves a [3+2] cycloaddition between an in-situ generated azomethine ylide and an electron-deficient exocyclic alkene. researchgate.net This reaction efficiently constructs a spiro-pyrrolidine scaffold. Alternatively, intramolecular cyclization strategies can be employed, where a side chain attached to the pyrrolidine nitrogen or another position on the ring is induced to cyclize onto the ring, forming a spiro-center.

| Synthetic Strategy | Target Architecture | Description | Key Intermediates |

| [3+2] Cycloaddition | Fused Polycyclic | Reaction of an azomethine ylide with a dipolarophile. nih.govacs.org | Azomethine Ylide |

| Aza-Cope/Mannich Cascade | Fused Bicyclic | A acs.orgacs.org-sigmatropic rearrangement followed by intramolecular cyclization. rsc.org | Vinyl-substituted amino alcohol |

| Intramolecular Cyclization | Fused or Spirocyclic | Cyclization of a tethered reactive group onto the pyrrolidine ring. | Pyrrolidine with functionalized side chain |

| Cycloaddition with Exocyclic Alkene | Spirocyclic | Reaction of an azomethine ylide with an alkene attached to another ring. nih.govresearchgate.net | Azomethine Ylide, Exocyclic Alkene |

Computational and Theoretical Chemistry Studies of 3 Tert Butylpyrrolidin 3 Ol Hydrochloride

Conformational Analysis and Energy Landscape Mapping

Computational methods such as molecular mechanics (MM) and quantum mechanics (QM) are employed to perform conformational analysis. A systematic search of the potential energy surface (PES) can identify the most stable low-energy conformers. For the pyrrolidine (B122466) ring, two primary puckering modes are the endo and exo conformations. In substituted prolines, which share the pyrrolidine core, a bulky tert-butyl group at the C4 position has been shown to strongly favor a pseudoequatorial orientation to minimize steric strain. This preference locks the pyrrolidine ring into a specific puckered conformation.

For 3-tert-butylpyrrolidin-3-ol (B13320037), the tert-butyl group at C3 would similarly be expected to dominate the conformational landscape. The lowest energy conformer will be the one that minimizes steric clashes between the tert-butyl group and the rest of the molecule. The hydroxyl group at the same carbon atom and the protonated amine in the hydrochloride salt also influence the conformational preference through intramolecular hydrogen bonding and electrostatic interactions.

Energy landscape mapping provides a visual representation of the relative energies of different conformations and the energy barriers separating them. By mapping the PES, it is possible to understand the dynamic behavior of the molecule, including the feasibility of conformational interconversions at different temperatures.

Table 1: Calculated Relative Energies of Postulated Conformers of 3-Tert-butylpyrrolidin-3-ol

| Conformer | Dihedral Angle (N-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| 1 (Global Minimum) | 40.2 | 0.00 | tert-butyl group in a pseudo-equatorial position, minimizing steric hindrance. |

| 2 | -38.5 | 5.8 | tert-butyl group in a pseudo-axial position, resulting in significant steric strain. |

| 3 | 25.1 | 2.1 | Envelope conformation with C4 out of the plane. |

| 4 | -23.8 | 2.5 | Envelope conformation with C2 out of the plane. |

Note: The data in this table is hypothetical and for illustrative purposes, based on principles of conformational analysis for similar structures.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-tert-butylpyrrolidin-3-ol hydrochloride. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized on electron-rich regions, such as the lone pair of the nitrogen atom (before protonation) and the oxygen of the hydroxyl group, making these sites susceptible to electrophilic attack. The LUMO, conversely, is typically distributed over more electron-deficient areas.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. Molecular Electrostatic Potential (MEP) maps are another valuable tool, offering a visual representation of the charge distribution and highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

| Chemical Hardness (η) | 3.85 | A measure of the resistance to change in electron distribution. |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar organic molecules.

Transition State Modeling and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the elucidation of reaction pathways. For this compound, this could involve modeling its synthesis or its reactions with other molecules.

A plausible synthetic route to 3-tert-butylpyrrolidin-3-ol could involve the reaction of a suitable precursor, such as a protected pyrrolidinone, with a tert-butyl Grignard reagent, followed by deprotection. Transition state modeling can be used to study the key steps of such a synthesis. By calculating the energies of the reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed.

For example, in the Grignard reaction mentioned, calculations could model the approach of the tert-butylmagnesium chloride to the carbonyl group of the pyrrolidinone, identifying the structure of the transition state and predicting the stereochemical outcome of the addition.

Spectroscopic Property Prediction and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be used to validate experimental data and aid in the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The calculated chemical shifts can be compared with experimental spectra to confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental spectra can often be explained by conformational effects or solvent interactions.

Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This can be used to assign the absorption bands in the experimental spectrum to specific molecular vibrations, such as the O-H stretch of the hydroxyl group, the N-H stretch of the protonated amine, and the C-H stretches of the tert-butyl and pyrrolidine groups.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value | Assignment |

|---|---|---|---|

| ¹H NMR (δ, ppm) | 3.25 | 3.21 | CH₂ adjacent to NH₂⁺ |

| 1.10 | 1.08 | C(CH₃)₃ | |

| ¹³C NMR (δ, ppm) | 72.1 | 71.8 | C-OH |

| 45.3 | 45.0 | CH₂ adjacent to NH₂⁺ | |

| 25.8 | 25.6 | C(CH₃)₃ | |

| IR (cm⁻¹) | 3350 | 3345 | O-H stretch |

| 2960 | 2955 | C-H stretch (tert-butyl) |

Note: The data in this table is hypothetical and for illustrative purposes.

Principles of Molecular Recognition and Interactions

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for assessing its potential pharmacological activity. Computational methods play a significant role in studying these molecular recognition processes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

For this compound, molecular docking could be used to investigate its binding to a hypothetical protein target. The docking simulation would place the molecule in the binding site of the protein in various conformations and orientations, and a scoring function would be used to estimate the binding affinity for each pose. The results would provide a plausible binding mode, highlighting the key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the protein.

The analysis of the binding mode can reveal which functional groups of the molecule are essential for binding and can guide the design of new analogs with improved affinity and selectivity. For example, the hydroxyl group and the protonated amine are likely to form hydrogen bonds with polar residues in the binding site, while the tert-butyl group would favor interactions with hydrophobic pockets.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds in drug discovery.

To develop a QSAR model for analogs of 3-tert-butylpyrrolidin-3-ol, a dataset of compounds with known biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model should have good predictive power, which is typically assessed by cross-validation and by using an external test set of compounds.

The resulting QSAR model can provide insights into the structural features that are important for the desired biological activity. For example, the model might indicate that increasing the hydrophobicity of a particular substituent or introducing a hydrogen bond donor at a specific position would lead to higher activity.

Topology of Electron Density and Intermolecular Interactions (e.g., QTAIM)

Computational studies utilizing the Quantum Theory of Atoms in Molecules (QTAIM) offer profound insights into the nature of chemical bonds and intermolecular interactions within the crystal lattice of this compound. This theoretical framework analyzes the topology of the electron density, ρ(r), to characterize the interactions that dictate the supramolecular architecture of the compound. Key features of the electron density, such as bond critical points (BCPs), provide quantitative information about the strength and nature of these interactions.

The QTAIM analysis characterizes a chemical bond or interaction by the presence of a (3, -1) bond critical point along the path of maximum electron density between two atomic nuclei. The properties at this BCP, including the electron density (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), are crucial descriptors. A positive value of the Laplacian (∇²ρ(r)BCP > 0) is indicative of closed-shell interactions, which are typical for hydrogen bonds and ionic interactions. Conversely, a negative Laplacian (∇²ρ(r)BCP < 0) signifies a shared-shell interaction, characteristic of covalent bonds.

For this compound, theoretical calculations would reveal several key BCPs corresponding to the significant intermolecular interactions. The strong N-H···Cl and O-H···Cl hydrogen bonds are characterized by relatively high values of ρ(r)BCP and positive values for ∇²ρ(r)BCP. These parameters quantify the strength of the hydrogen bonds, with higher electron density at the BCP correlating with a stronger bond.

Weaker interactions, such as C-H···Cl hydrogen bonds originating from the pyrrolidine ring, the tert-butyl group, and even potential C-H···O contacts, would exhibit significantly lower ρ(r)BCP values. These interactions, while individually less significant than the classical hydrogen bonds, collectively play a crucial role in the fine-tuning of the crystal packing arrangement. The analysis of these weaker interactions is vital for a comprehensive understanding of the solid-state structure and properties of the compound.

The following table presents hypothetical yet representative QTAIM parameters for the principal intermolecular interactions in this compound, based on typical values observed for similar organic hydrochloride salts.

| Interaction Type | d(H···A) [Å] | ρ(r)BCP [a.u.] | ∇²ρ(r)BCP [a.u.] | Nature of Interaction |

| N-H···Cl | ~2.10 | ~0.035 | ~0.120 | Strong Hydrogen Bond (Closed-shell) |

| O-H···Cl | ~2.25 | ~0.028 | ~0.095 | Moderate Hydrogen Bond (Closed-shell) |

| C-H···Cl | ~2.70 | ~0.010 | ~0.040 | Weak Hydrogen Bond (Closed-shell) |

| C-H···O | ~2.65 | ~0.012 | ~0.045 | Weak Hydrogen Bond (Closed-shell) |

These QTAIM parameters provide a quantitative description of the intermolecular forces. The electron density at the bond critical point, ρ(r)BCP, correlates with the strength of the interaction. The positive Laplacian values across all interactions confirm their non-covalent, closed-shell nature, which is expected for hydrogen bonds in a hydrochloride salt. The interplay of these various strong and weak interactions, as elucidated by the topological analysis of the electron density, ultimately governs the three-dimensional structure and stability of crystalline this compound.

Applications of 3 Tert Butylpyrrolidin 3 Ol Hydrochloride As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Nitrogen Heterocycles

The inherent structure of 3-tert-butylpyrrolidin-3-ol (B13320037) hydrochloride provides a robust scaffold for the elaboration of more complex nitrogen-containing ring systems. The pyrrolidine (B122466) ring serves as a key component that can be integrated into larger, more elaborate structures.

Construction of Substituted Pyrrolidine-Fused Polycyclic Systems

The synthesis of pyrrolidine-containing polycyclic compounds is a significant area of research due to their presence in numerous bioactive molecules. mdpi.com Methodologies for creating these systems often involve strategic cyclization reactions that build additional rings onto a core pyrrolidine structure. Techniques such as glycine-based decarboxylative 1,3-dipolar [3+2] cycloadditions are powerful for creating the initial pyrrolidine framework, which can then be further elaborated. mdpi.com

While direct examples detailing the use of 3-tert-butylpyrrolidin-3-ol hydrochloride in these specific complex cycloadditions are not prevalent, its structural motifs are highly relevant. The pyrrolidine core is a fundamental component for building fused systems like indolizidines and pyrrolizidines. mdpi.com Furthermore, stereocontrolled strategies have been developed to merge pyrrolidine motifs with other heterocyclic scaffolds, such as 3-methylenetetrahydropyrans, to generate novel polycyclic systems. rsc.orgnih.gov These advanced synthetic approaches highlight the potential for substituted pyrrolidines like 3-tert-butylpyrrolidin-3-ol to serve as key starting materials in the creation of diverse, three-dimensional fused heterocyclic structures for small molecule discovery. rsc.orgnih.gov

Formation of Macrocyclic Structures

Macrocycles are a crucial class of molecules in drug discovery, found in natural products and synthetic pharmaceuticals alike. nih.gov The construction of these large ring structures is a synthetic challenge that often relies on key building blocks to impart specific structural and conformational properties. nih.govmdpi.com Pyrrolidine derivatives can be incorporated into macrocyclic frameworks to introduce conformational rigidity and specific stereochemical features.

The synthesis of macrocyclic pseudo-natural products, for instance, has been achieved through 1,3-dipolar cycloadditions where pyrrolidine rings are formed as part of a larger 20-membered macrocycle. nih.gov This demonstrates the utility of forming pyrrolidine systems within a macrocyclic structure to generate molecular complexity. Although not the starting material, this illustrates the importance of the pyrrolidine ring in the final complex structure. The principles of combining fragments of natural products to create novel macrocycles suggest that a substituted pyrrolidine could be a valuable component in such synthetic strategies. mdpi.comnih.gov

Role in the Elaboration of Diverse Organic Scaffolds

Beyond forming the core of fused and macrocyclic systems, this compound is an important building block for attaching side chains and pharmacophores, leading to a wide range of biologically active molecules.

Intermediates for the Synthesis of Enzyme Inhibitors

The development of potent and selective enzyme inhibitors is a cornerstone of modern medicine. Substituted pyrrolidines are key components in the design of inhibitors for several important enzyme targets.

Purine (B94841) Nucleoside Phosphorylase (PNP) Inhibitors: PNP is a critical enzyme in the purine salvage pathway, and its inhibition is a therapeutic strategy for T-cell-mediated autoimmune diseases. nih.gov Pyrrolo[3,2-d]pyrimidines, also known as 9-deazaguanines, are a class of potent PNP inhibitors. nih.gov The synthesis of these inhibitors often involves building upon heterocyclic scaffolds where substituted pyrrolidines can play a role in mimicking the ribose portion of the natural nucleoside substrate. While research has focused on compounds like (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol for creating transition-state analogue inhibitors, the underlying principle of using a substituted pyrrolidinol core is well-established. researchgate.net

BACE1 Inhibitors: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary target for the development of therapeutics for Alzheimer's disease. Research into BACE1 inhibitors has explored various molecular scaffolds, including those based on (3S,4S)-4-aminopyrrolidine-3-ol. nih.govresearchgate.net These derivatives have shown inhibitory activity against BACE1, and structure-activity relationship (SAR) studies have been conducted to optimize their potency. nih.govscribd.com The central pyrrolidine ring is crucial for orienting the pharmacophoric groups within the enzyme's active site. researchgate.net

Table 1: Examples of Enzyme Inhibitors Derived from Pyrrolidine Scaffolds

| Target Enzyme | Inhibitor Class/Example | Reported Activity |

|---|---|---|

| Purine Nucleoside Phosphorylase (PNP) | 2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one | Ki = 0.83 µM nih.gov |

| BACE1 | (3S,4S)-4-aminopyrrolidine-3-ol derivative (Compound 7c) | IC50 = 0.05 µM nih.gov |

| BACE1 | (3S,4S)-4-aminopyrrolidine-3-ol derivative (Compound 11a) | IC50 = 0.12 µM (enzyme), 1.7 µM (cell) nih.gov |

Building Blocks for Receptor Ligands

The specific geometry and substitution pattern of this compound make it an attractive scaffold for ligands that target various cell surface receptors.

Dopamine (B1211576) D4 Receptor Antagonists: The dopamine D4 receptor (D4R) is a G protein-coupled receptor implicated in various neuropsychiatric conditions, and selective D4R antagonists are sought as potential therapeutics. chemrxiv.org The development of these antagonists has involved the exploration of different chemical scaffolds, including piperidine (B6355638) and piperazine (B1678402) derivatives. mdpi.comnih.gov The synthesis of novel 4,4-difluoropiperidine (B1302736) ethers as D4R antagonists has identified compounds with high binding affinity (Ki as low as 3.8 nM). nih.govchemrxiv.org While these examples use a piperidine core, the underlying principle of using a saturated nitrogen heterocycle to orient aromatic and functional groups is directly applicable to pyrrolidine-based scaffolds.

Toll-like Receptor (TLR) Agonists: TLRs are key components of the innate immune system, and their activation by specific agonists can be a powerful strategy for vaccines and cancer immunotherapy. nih.govnih.gov Many TLR agonists are complex molecules, and their synthesis often involves conjugating an active pharmacophore to other molecular components. While many known synthetic TLR agonists are based on scaffolds like imidazoquinolines (for TLR7/8) or are lipid-based (for TLR2), the modular nature of their synthesis allows for the incorporation of various structural units to modulate properties like solubility and potency. nih.gov

Table 2: Examples of Receptor Ligands Utilizing Saturated Nitrogen Heterocycles

| Target Receptor | Ligand Class/Example | Reported Activity (Binding Affinity) |

|---|---|---|

| Dopamine D4 | 4,4-Difluoropiperidine ether (Compound 8b) | Ki = 5.5 nM nih.gov |

| Dopamine D4 | 4,4-Difluoropiperidine ether (Compound 9t) | Ki = 3.8 nM chemrxiv.org |

| Dopamine D4 | Phenylpiperazine derivative (Compound 5f) | Ki ≤ 6.87 nM chemrxiv.org |

Precursors for Specialized Pyrrolidine Derivatives

The chemical functionalities of this compound allow for its conversion into other specialized derivatives with unique properties.

Nitroxides: Pyrrolidine nitroxides are stable free radicals that have found widespread use as spin labels and probes in magnetic resonance spectroscopy and imaging. nih.gov Nitroxides with bulky substituents, such as a tert-butyl group, adjacent to the nitroxyl (B88944) (N-O) group exhibit high resistance to bioreduction, making them particularly useful for in vivo studies. mdpi.com The synthesis of 3,4-unsubstituted 2-tert-butyl-pyrrolidine-1-oxyls has been achieved starting from 2-tert-butyl-1-pyrroline-1-oxides, which are themselves prepared through multi-step sequences. mdpi.com These synthetic routes involve the reaction of nitrones with organometallic reagents to construct the substituted pyrrolidine ring, which is then oxidized to the stable nitroxide radical. mdpi.comthieme-connect.de The presence of the tert-butyl group is critical for conferring the enhanced stability of these specialized derivatives. mdpi.com

Applications in Asymmetric Synthesis and Catalysis

The strategic placement of a hydroxyl group and a bulky tert-butyl group on the C3 position of the pyrrolidine ring in this compound offers unique stereoelectronic properties. These features are pivotal in the design of chiral environments for stereoselective transformations.

As a Chiral Auxiliary Component

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. While the direct application of this compound as a chiral auxiliary is not extensively documented in publicly available literature, its structural motifs are present in more complex chiral auxiliaries. The inherent chirality and the steric hindrance provided by the tert-butyl group are desirable features for inducing facial selectivity in reactions at a prochiral center.

The operational principle of a chiral auxiliary involves its attachment to a substrate, followed by a diastereoselective reaction, and subsequent cleavage to yield the enantiomerically enriched product and recover the auxiliary. The design of effective chiral auxiliaries often incorporates rigid ring systems and bulky substituents to create a well-defined and sterically demanding chiral pocket. The 3-tert-butyl-3-hydroxypyrrolidine core, in principle, provides a robust framework for such applications.

Future research could explore the derivatization of the secondary amine and the tertiary alcohol of 3-Tert-butylpyrrolidin-3-ol to generate novel chiral auxiliaries. For instance, acylation of the amine and subsequent esterification or etherification of the alcohol could lead to auxiliaries suitable for controlling aldol (B89426) reactions, Diels-Alder cycloadditions, or alkylations. The performance of such hypothetical auxiliaries would be evaluated based on the diastereomeric excess (d.e.) of the product, the yield of the reaction, and the ease of auxiliary removal and recovery.

Ligand Design for Transition Metal Catalysis

The development of chiral ligands for transition metal catalysis is a highly active area of research, as it enables a vast range of enantioselective transformations. Chiral pyrrolidine derivatives are among the most successful classes of ligands, owing to their conformational rigidity and the stereochemical information embedded in their structure.

This compound serves as a valuable precursor for the synthesis of chiral ligands. The secondary amine provides a convenient handle for the introduction of other coordinating groups, such as phosphines, amines, or oxazolines, to create bidentate or polydentate ligands. The tertiary hydroxyl group can also be involved in coordination or can be modified to fine-tune the steric and electronic properties of the resulting ligand. The bulky tert-butyl group is particularly advantageous as it can create a chiral pocket around the metal center, thereby influencing the stereochemical outcome of the catalytic reaction.

A hypothetical application could involve the synthesis of a P,N-ligand by reacting 3-Tert-butylpyrrolidin-3-ol with a chlorophosphine. The resulting ligand could then be complexed with a transition metal, such as rhodium or iridium, to catalyze asymmetric hydrogenation reactions. The effectiveness of such a catalyst would be assessed by the enantiomeric excess (e.e.) and the turnover number (TON) achieved for a given substrate.

Below is an interactive data table showcasing representative results for asymmetric reactions catalyzed by transition metal complexes with chiral pyrrolidine-based ligands, illustrating the typical performance metrics used to evaluate such catalysts.

| Catalyst System | Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|

| [Rh(COD)(Pyrphos)]BF4 | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >99 | 98 (R) |

| Ir-BDPP Complex | Asymmetric Hydrogenation | Tiglic Acid | 100 | 95 (S) |

| Pd(OAc)2 / (S)-BINAP | Asymmetric Heck Reaction | 2,3-Dihydrofuran | 71 | 96 (R) |

| RuCl2[(S)-BINAP][(S,S)-DPEN] | Asymmetric Transfer Hydrogenation | Acetophenone | 97 | 98 (R) |

While direct, in-depth research on the application of this compound as a standalone chiral auxiliary or as a direct precursor in widely reported ligand syntheses is limited in the current body of scientific literature, its structural features strongly suggest its potential as a valuable chiral building block. The combination of a rigid pyrrolidine core, a strategically placed hydroxyl group, and a sterically demanding tert-butyl group provides a solid foundation for the future design of novel chiral auxiliaries and ligands for asymmetric catalysis. Further research is warranted to fully explore and exploit the synthetic utility of this promising compound in the ongoing development of efficient and selective stereoselective transformations.

Future Research Directions and Emerging Methodologies for 3 Tert Butylpyrrolidin 3 Ol Hydrochloride

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable practices. ontosight.ai Future research on 3-Tert-butylpyrrolidin-3-ol (B13320037) hydrochloride is expected to focus on developing more environmentally benign synthetic routes.

Key areas of investigation will likely include:

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of chiral pyrrolidinols is a promising green alternative to traditional chemical methods. acs.orgnih.gov Research could focus on identifying or engineering enzymes capable of stereoselectively hydroxylating a suitable N-protected tert-butylpyrrolidine precursor. This approach offers high selectivity under mild reaction conditions, often in aqueous media. acs.org

Catalyst-Free and Solvent-Free Reactions: The development of synthetic protocols that eliminate the need for catalysts and hazardous organic solvents is a major goal of green chemistry. rsc.org Future methodologies could explore catalyst-free, multicomponent reactions under solvent-free or aqueous conditions to construct the pyrrolidine (B122466) ring and introduce the tertiary alcohol in a single, efficient step. rsc.orgtandfonline.com Microwave-assisted organic synthesis (MAOS) could also be employed to accelerate reactions and improve energy efficiency. nih.gov

Use of Renewable Feedstocks: Investigating the synthesis of 3-Tert-butylpyrrolidin-3-ol hydrochloride from renewable starting materials would be a significant advancement in sustainability. This could involve the use of bio-based platform chemicals as precursors for the pyrrolidine ring.

| Green Synthesis Approach | Potential Advantages |

| Biocatalysis | High stereoselectivity, mild reaction conditions, use of aqueous media. acs.org |

| Catalyst-Free Reactions | Reduced waste, simplified purification, lower cost. rsc.org |

| Solvent-Free/Aqueous Media | Reduced environmental impact, improved safety. researchgate.net |

| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency. nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

The unique steric and electronic properties of this compound suggest a rich and largely unexplored reaction chemistry. Future research will likely focus on uncovering novel transformations of this molecule.

Functionalization of the Pyrrolidine Ring: The pyrrolidine scaffold offers multiple sites for functionalization. Research into selective C-H activation could enable the introduction of new functional groups at various positions on the ring, leading to a diverse library of derivatives. researchgate.net Palladium-catalyzed hydroarylation of corresponding pyrroline (B1223166) precursors could also be a viable strategy for accessing 3-substituted pyrrolidines. researchgate.netnih.govnih.gov

Transformations of the Tertiary Alcohol: The sterically hindered tertiary alcohol is a key feature of the molecule. While it may be resistant to standard oxidation or substitution reactions, exploring its reactivity under more forcing conditions or with novel catalytic systems could lead to interesting and unexpected products. For example, fragmentation reactions or rearrangements could provide access to novel acyclic or ring-expanded structures.

Ring-Opening and Ring-Expansion Reactions: Investigating conditions that promote the opening or expansion of the pyrrolidine ring could lead to the synthesis of valuable acyclic amino alcohols or larger heterocyclic systems, which are important scaffolds in medicinal chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms offers numerous advantages over traditional batch processing, including improved safety, reproducibility, and scalability. frontiersin.org

Future research in this area could involve:

Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of this compound would enable safer handling of reactive intermediates and reagents, precise control over reaction parameters, and the potential for higher yields and purity.

Automated Library Synthesis: Utilizing automated synthesis platforms could facilitate the rapid generation of a library of derivatives based on the 3-Tert-butylpyrrolidin-3-ol scaffold. This would be invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science. researchgate.net

| Technology | Key Benefits for Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise process control, scalability. frontiersin.org |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, increased reproducibility. researchgate.net |

Advanced Computational Tools for Predictive Synthesis and Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules with desired properties. rsc.org

Future directions in this area include:

Predictive Modeling of Reactivity: Using quantum mechanical calculations and machine learning algorithms to predict the reactivity of this compound and its derivatives. This could help in identifying promising reaction pathways and optimizing reaction conditions before extensive experimental work.

In Silico Design of Functional Molecules: Employing computational tools to design novel derivatives with specific properties for applications in materials science or as biological probes. This could involve predicting properties such as polymerizability, binding affinity to biological targets, or photophysical characteristics.

Expansion into New Areas of Materials Science and Chemical Biology via Synthetic Applications

The unique structure of this compound makes it an attractive building block for the synthesis of novel materials and chemical biology tools. scbt.com

Materials Science: The pyrrolidine moiety can be incorporated into polymer backbones to create novel materials with unique properties. rsc.org The tertiary alcohol group could serve as a point for further functionalization or as a site for initiating polymerization. Research could focus on developing pyrrolidine-based polymers for applications such as gas separation membranes, chiral stationary phases for chromatography, or as components of advanced coatings and adhesives. scbt.com

Chemical Biology: The pyrrolidine scaffold is a common motif in biologically active compounds and is considered a "privileged structure" in medicinal chemistry. nih.govfrontiersin.orgnih.gov Derivatives of 3-Tert-butylpyrrolidin-3-ol could be synthesized and evaluated as novel biological probes. nih.gov For example, the tertiary alcohol could be functionalized with a fluorophore or other reporter group to create probes for imaging or sensing applications in biological systems. nih.govresearchgate.net The rigid, three-dimensional structure of the molecule could also be exploited to design specific ligands for protein-protein interactions or other biological targets. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.